4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
This compound features a benzamide core substituted with a methoxy group at the 4-position, connected via an ethoxy linker to a [1,2,4]triazolo[4,3-b]pyridazine scaffold bearing a 3-phenyl substituent .
Properties
IUPAC Name |
4-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-17-9-7-16(8-10-17)21(27)22-13-14-29-19-12-11-18-23-24-20(26(18)25-19)15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJTZGNQBURIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide generally involves the following steps:
Formation of the triazolo[4,3-b]pyridazine core: : This is achieved through cyclization reactions starting from appropriate hydrazine derivatives and nitriles.
Functionalization of the triazolo[4,3-b]pyridazine: : This involves introducing the phenyl group at the 3-position.
Attachment of the benzamide moiety: : The final key step is coupling 4-methoxybenzoyl chloride with the previously synthesized intermediate under mild basic conditions.
Industrial Production Methods: : Scaling up for industrial production may involve optimizing reaction conditions, catalysts, and solvents to enhance yield and purity while minimizing production costs and environmental impact.
Types of Reactions
Oxidation: : It can undergo oxidation at the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction can occur at various points in the molecule depending on the reagents used, such as converting the carbonyl group to an alcohol.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 or CrO3 in acidic conditions.
Reduction: : Reagents like LiAlH4 for strong reduction, or NaBH4 for milder conditions.
Substitution: : Typical conditions include Lewis acids like AlCl3 for Friedel-Crafts reactions.
Major Products Formed
Oxidation: : 4-formyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide.
Reduction: : 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzyl alcohol.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its stable triazolopyridazine structure. Biology Medicine : Investigated for pharmacological properties, including potential anti-inflammatory or anticancer activities. Industry : Could be explored for use in materials science, particularly in the creation of advanced polymers or as a catalyst in various organic reactions.
Mechanism of Action
The compound's biological activity is linked to its ability to interact with specific molecular targets. It can act on enzymes or receptors involved in various biochemical pathways:
Molecular Targets: : Enzymes like kinases, or receptors involved in signaling pathways.
Pathways Involved: : May inhibit or activate specific pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Triazolopyridazine Core
- 3-Methyl vs. 3-Phenyl Substitution :
The compound N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide () replaces the 3-phenyl group with a methyl group. This smaller substituent may reduce steric hindrance but diminish π-π stacking interactions in biological targets. Antimicrobial assays for methyl-substituted derivatives showed moderate activity, suggesting the phenyl group in the target compound could enhance target affinity . - Dimethylamino and Phenolic Substituents: Compounds 4a (phenolic) and 4c (dimethylamino) in highlight how electron-donating or withdrawing groups influence reactivity. The phenolic group in 4a may improve solubility via hydrogen bonding, whereas the dimethylamino group in 4c could enhance basicity, affecting ionization states under physiological conditions .
Modifications to the Benzamide Moiety
- Methoxy vs. Tetrazole Substituents :
The compound N-(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(1H-tetrazol-1-yl)benzamide () replaces the methoxy group with a tetrazole ring. Tetrazole’s ionizable nature at physiological pH could enhance solubility but alter binding interactions compared to the methoxy group’s hydrophobic effects . - Ethoxyphenyl Acetamide Linker :
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () uses an ethoxyphenyl acetamide chain instead of a benzamide. The ethoxy group may extend half-life via metabolic stability, while the acetamide linker could reduce conformational rigidity compared to the ethoxy-benzamide structure .
Heterocyclic Replacements and Linker Diversity
- Thiazole and Pyridine Moieties :
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-4-yl-thiazol-2-yl)-butyramide () incorporates a thiazole ring and pyridine substituent. The thiazole’s sulfur atom may participate in hydrogen bonding, while the pyridine group could enhance solubility through basicity . - Isoxazole Methoxy Derivatives: 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide () replaces the triazolopyridazine with an isoxazole.
Biological Activity
4-Methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound has been linked to its role as an inhibitor of specific kinases involved in cancer progression. In particular, it has shown inhibitory effects on the p38 mitogen-activated protein kinase pathway, which is crucial in cellular stress responses and inflammation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties against several human cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (liver cancer) | 1.18 ± 0.14 | |
| MCF7 (breast cancer) | 0.67 | |
| HCT-116 (colon cancer) | 0.80 | |
| ACHN (renal cancer) | 0.87 | |
| K-562 (leukemia) | 1.95 | |
| MDA-MB-435 (melanoma) | 6.82 |
Case Studies
- In Vitro Studies : In a study conducted by Zhang et al., the compound was synthesized and screened against multiple cancer cell lines using the TRAP PCR-ELISA assay. It demonstrated potent activity with IC50 values lower than those of standard chemotherapeutic agents like staurosporine and ethidium bromide .
- Mechanism-Based Approaches : Another investigation focused on the compound's ability to inhibit EGFR and Src kinases, with IC50 values reported at 0.24 µM and 0.96 µM respectively . This suggests a multifaceted mechanism where the compound not only targets p38 MAPK but also other critical pathways involved in tumor growth and survival.
Pharmacological Properties
Beyond its anticancer activity, preliminary studies indicate that this compound may possess additional pharmacological properties such as:
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide?
- Methodology : Multi-step synthesis typically involves cyclization of hydrazinylpyridazine intermediates with esters (e.g., diethyl ethoxymethylenemalonate) under reflux in ethanol . Key steps include:
- Substitution reactions : Chlorine in 6-chloro-triazolopyridazine intermediates is replaced via nucleophilic aromatic substitution using ethanolamine derivatives.
- Coupling reactions : Benzamide formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acids and amines.
- Optimization : Control reaction pH (6.5–7.5) and temperature (60–80°C) to minimize side products. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Characterization workflow :
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the triazolo-pyridazine core and benzamide substituents. Key signals: methoxy protons (~δ 3.8 ppm), aromatic protons (δ 7.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of methoxy group).
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Monitor retention time consistency .
Q. How should researchers handle safety precautions during synthesis?
- Safety protocols :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing toxic gases (e.g., HCl) .
- Toxicity mitigation : Avoid inhalation of fine powders; use HEPA filters. In case of skin contact, wash immediately with soap/water .
- Waste disposal : Neutralize acidic/byproduct streams before disposal.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target affinity?
- SAR strategies :
- Core modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring to enhance π-stacking with hydrophobic enzyme pockets .
- Linker optimization : Replace the ethoxyethyl spacer with PEG-based chains to improve solubility without compromising binding .
- Biological testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC₅₀ values with substituent electronic profiles .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Data reconciliation methods :
- Dose-response curves : Re-test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Orthogonal assays : Combine enzymatic inhibition assays with cell viability (MTT) and apoptosis (Annexin V) assays to distinguish cytotoxic vs. specific target effects .
- Batch analysis : Compare purity (>98% by HPLC) and stereochemical consistency (chiral HPLC) of batches used in conflicting studies .
Q. How do computational methods enhance the rational design of derivatives targeting specific enzymes?
- In silico workflows :
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonds between methoxy groups and catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR models : Train models with descriptors (e.g., logP, polar surface area) to predict bioavailability and blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
